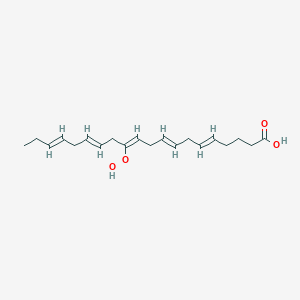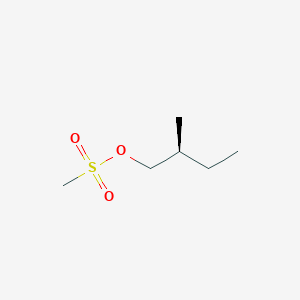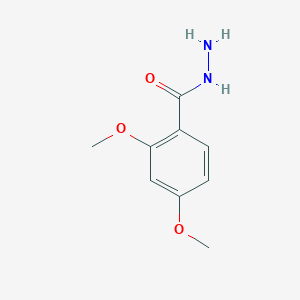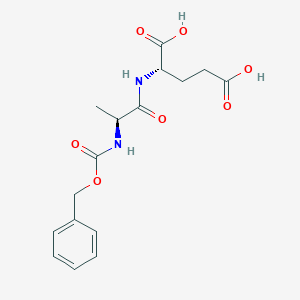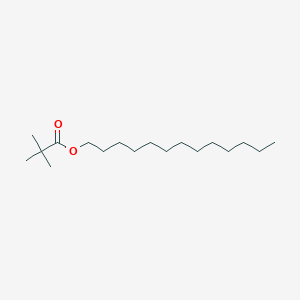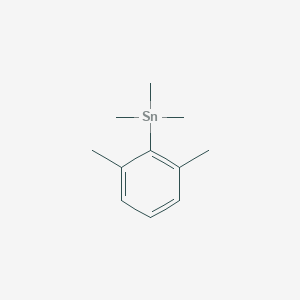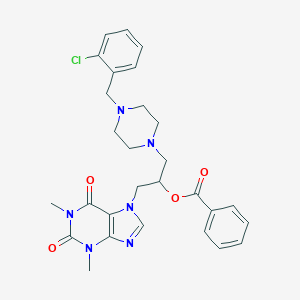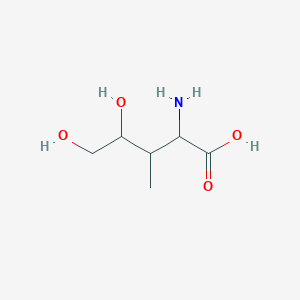
2-Amino-4,5-dihydroxy-3-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4,5-dihydroxy-3-methylpentanoic acid, commonly known as L-threo-3,4-dihydroxyphenylserine (DOPS), is a naturally occurring amino acid derivative. DOPS is an important precursor of the neurotransmitter norepinephrine, which plays a crucial role in the regulation of the sympathetic nervous system. DOPS has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
2-Amino-4,5-dihydroxy-3-methylpentanoic acid acts as a precursor of norepinephrine, which is synthesized from 2-Amino-4,5-dihydroxy-3-methylpentanoic acid through a series of enzymatic reactions. Norepinephrine is a neurotransmitter that plays a crucial role in the regulation of the sympathetic nervous system, which controls the body's response to stress. Norepinephrine acts on alpha and beta adrenergic receptors, which are located throughout the body, to produce a variety of physiological effects, including increased heart rate, blood pressure, and glucose release.
Biochemische Und Physiologische Effekte
2-Amino-4,5-dihydroxy-3-methylpentanoic acid has been shown to increase the levels of norepinephrine in the brain and peripheral tissues, which produces a variety of biochemical and physiological effects. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has been shown to increase blood pressure, heart rate, and glucose release through its effects on norepinephrine. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has also been shown to improve cognitive function and attention in animal models of ADHD.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-4,5-dihydroxy-3-methylpentanoic acid has several advantages for use in lab experiments, including its ability to increase the levels of norepinephrine in the brain and peripheral tissues, its ability to improve cognitive function and attention, and its potential therapeutic applications in various neurological disorders. However, 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has several limitations, including its complex synthesis process, its potential for toxicity at high doses, and its potential for interactions with other medications.
Zukünftige Richtungen
There are several future directions for research on 2-Amino-4,5-dihydroxy-3-methylpentanoic acid, including its potential therapeutic applications in other neurological disorders, its potential for use in combination with other medications, and its potential for use in drug delivery systems. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has also been studied for its potential use in the treatment of depression, anxiety, and chronic fatigue syndrome. Further research is needed to fully understand the potential therapeutic applications of 2-Amino-4,5-dihydroxy-3-methylpentanoic acid and its mechanisms of action.
Synthesemethoden
2-Amino-4,5-dihydroxy-3-methylpentanoic acid can be synthesized through a multi-step process involving the condensation of L-tyrosine and formaldehyde, followed by reduction and hydrolysis. The synthesis of 2-Amino-4,5-dihydroxy-3-methylpentanoic acid is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-Amino-4,5-dihydroxy-3-methylpentanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and orthostatic hypotension. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has been shown to improve the symptoms of Parkinson's disease by increasing the levels of norepinephrine in the brain, which is depleted in Parkinson's disease. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has also been shown to improve the symptoms of ADHD by increasing the levels of norepinephrine in the prefrontal cortex, which is involved in attention and impulse control. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has been used to treat orthostatic hypotension, a condition characterized by a sudden drop in blood pressure upon standing up, by increasing blood pressure through its effects on norepinephrine.
Eigenschaften
CAS-Nummer |
105817-06-9 |
|---|---|
Produktname |
2-Amino-4,5-dihydroxy-3-methylpentanoic acid |
Molekularformel |
C6H13NO4 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
2-amino-4,5-dihydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO4/c1-3(4(9)2-8)5(7)6(10)11/h3-5,8-9H,2,7H2,1H3,(H,10,11) |
InChI-Schlüssel |
SGFRTCOTCWGGHB-UHFFFAOYSA-N |
SMILES |
CC(C(CO)O)C(C(=O)O)N |
Kanonische SMILES |
CC(C(CO)O)C(C(=O)O)N |
Synonyme |
Pentonic acid, 2-amino-2,3-dideoxy-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




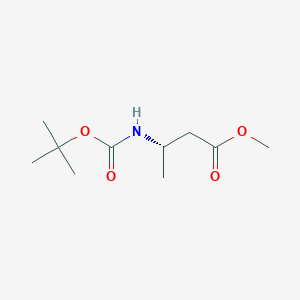
![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)


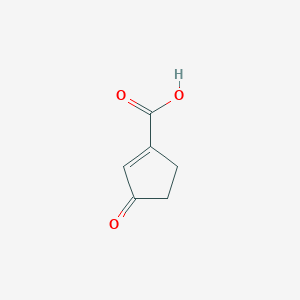
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)
